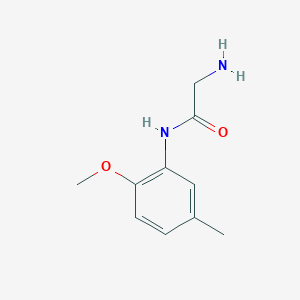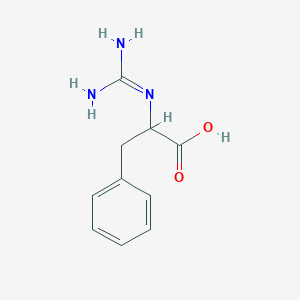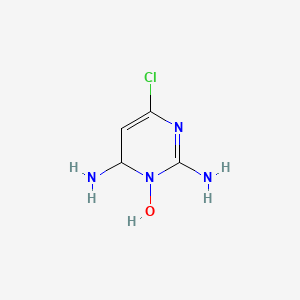
N-(2-methoxy-5-methylphenyl)glycinamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Synthesis of Tetrahydroisoquinolines : "N-(2-methoxy-5-methylphenyl)glycinamide" and its derivatives have been utilized in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, showing potential in streamlining the production of complex organic structures. The methodology involved benzylation and addition of arylmagnesium halide, followed by reduction and acid-promoted cyclization processes, offering a convenient approach to synthesizing N-phenylsulfonyl protected 4-aryl-tetrahydroisoquinolines (Kommidi, Balasubramaniam, & Aidhen, 2010).
Pharmaceutical Development
Osteoclastogenesis Inhibition : Research on derivatives closely related to "this compound" highlighted their potential in inhibiting osteoclast differentiation, which is crucial for developing treatments for conditions like osteoporosis. PMSA derivatives, for instance, were found to inhibit signaling pathways involved in osteoclast differentiation, showcasing a potential therapeutic avenue for postmenopausal osteoporosis treatment (Cho et al., 2020).
Hypoglycemic Activity : Another study focused on the synthesis and evaluation of N-methyl-N-(2-thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide, a derivative designed to prolong half-life while maintaining hypoglycemic activity. This compound's optimal synthesis method was identified, and its prolonged half-life underpins its utility in managing hypoglycemic conditions (Wei Qun-chao, 2013).
Material Science
- Thermoresponsive Hydrogels : Poly(N-acryloyl glycinamide), a polymer related to "this compound," has been utilized to form gel-sol thermoresponsive systems. These systems exhibit a transition temperature slightly above body temperature, presenting a novel approach for loco-regional sustained drug delivery. The versatility of this application was demonstrated through formulations with various model compounds, showing potential for delivering neutral or ionic drugs soluble in aqueous media (Boustta, Colombo, Lenglet, Poujol, & Vert, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that compounds with a similar 2-aminothiazole scaffold have been found to decrease drug resistance and reduce unpleasant side effects .
Biochemical Pathways
2-aminothiazole derivatives, which share a similar structure, have been found to affect a broad range of biochemical pathways, exhibiting antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
2-amino-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFLDWOWAGQZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294528.png)
![Ethyl 4-((3-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B3294548.png)
![1-(4-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B3294554.png)
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294557.png)
![Methyl 1-((4-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3294564.png)
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3294566.png)




![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3294614.png)

![2-Ethyl-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3294623.png)
![4,7,8-Trimethyl-6-(2-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3294628.png)